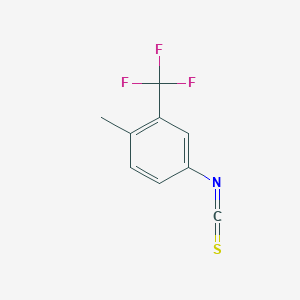

4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate

概要

説明

4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate is a chemical compound characterized by the presence of a phenyl ring substituted with a methyl group and a trifluoromethyl group, along with an isothiocyanate functional group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate typically involves the reaction of 4-methyl-3-(trifluoromethyl)aniline with thiocyanate salts under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at elevated temperatures to facilitate the formation of the isothiocyanate group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield. The choice of production method depends on factors such as cost, scalability, and environmental considerations.

化学反応の分析

Nucleophilic Substitution Reactions

The isothiocyanate group reacts with nucleophiles to form thiourea derivatives:

Reaction with Amines

Primary and secondary amines undergo nucleophilic addition to form substituted thioureas. For example:

-

Example : Reaction with 4-(2-(5-(trifluoromethyl)-1H-imidazol-2-yl)pyridin-4-yloxy)-N¹-methylbenzene-1,2-diamine in acetonitrile yields a benzimidazole-thiourea derivative (61% yield) .

-

Conditions : Room temperature, 20-minute stirring followed by heating at 50°C for 5 hours.

| Nucleophile | Product | Yield | Reference |

|---|---|---|---|

| Aromatic amine | Thiourea-linked benzimidazole | 61% | |

| Aliphatic amine | Aliphatic thiourea | 80–96% |

Cyclization Reactions

The compound participates in cyclization to form heterocyclic systems:

Thiophene Derivatives

Reaction with thiophene under Friedel-Crafts conditions forms thioamide-containing heterocycles:

-

Example : Reaction with 2,5-dimethylthiophene produces thioamide derivatives in 90% yield .

-

Conditions : Catalyzed by triflic acid (TfOH) in dichloroethane (DCE) at room temperature.

| Substrate | Product | Yield |

|---|---|---|

| Thiophene | Thiophene-thioamide | 81–90% |

Oxidation and Reduction

The isothiocyanate group undergoes redox transformations:

Oxidation

Controlled oxidation converts the -NCS group to sulfoxides or sulfones:

-

Reagents : Hydrogen peroxide or m-chloroperbenzoic acid.

-

Applications : Useful for modifying biological activity or solubility.

Reduction

Reduction of the isothiocyanate group yields thiols or amines:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophilic substitution to specific positions:

Nitration and Halogenation

-

Nitration : Occurs at the para position relative to the -CF₃ group.

-

Bromination : Yields mono-substituted products due to the electron-withdrawing effect of -CF₃ .

Biological Activity Relevance

While not a direct chemical reaction, the compound’s reactivity underpins its bioactivity:

-

Antimicrobial Activity : Derivatives show MIC values of 30–50 µg/mL against S. aureus and E. coli .

-

Enzyme Inhibition : Covalent binding to cysteine residues in proteins modulates enzymatic activity.

Comparative Reactivity

The 4-methyl-3-(trifluoromethyl) substitution pattern enhances electrophilicity compared to analogues:

| Compound | Substituents | Reactivity Notes |

|---|---|---|

| 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate | -CF₃ (C3), -CH₃ (C4) | Higher electrophilicity due to -CF₃ |

| Phenyl isothiocyanate | No substituents | Lower stability and reactivity |

科学的研究の応用

Organic Synthesis

4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate serves as a versatile building block in organic synthesis. It is particularly useful in the preparation of thiourea derivatives and other sulfur-containing compounds through nucleophilic substitution reactions with amines . The trifluoromethyl group enhances the electrophilic character of the compound, making it a valuable reagent for introducing functional groups into organic molecules.

Biochemical Studies

The compound's isothiocyanate group exhibits high reactivity towards nucleophiles, which allows it to form covalent bonds with amino acids in proteins. This property is exploited in enzyme inhibition studies and protein labeling, facilitating research into enzyme mechanisms and protein interactions . For instance, studies have demonstrated that it can selectively modify cysteine residues in proteins, providing insights into their functional roles .

Medicinal Chemistry

Research is ongoing to explore the potential of this compound as a pharmacophore in drug design. Its derivatives have been investigated for anti-cancer properties and their ability to inhibit specific enzymes involved in disease pathways . The compound's unique structure can be tailored to enhance bioactivity against various targets, making it a candidate for developing new therapeutic agents.

Enzyme Inhibition

A study investigated the use of this compound in inhibiting the enzyme carbonic anhydrase. The compound was found to effectively reduce enzyme activity through covalent modification of critical residues, providing a model for designing selective inhibitors for therapeutic purposes .

Anticancer Activity

In another study, derivatives of this isothiocyanate were tested against cancer cell lines. Results indicated that certain modifications of the compound enhanced its cytotoxicity against breast cancer cells, suggesting that the trifluoromethyl group plays a crucial role in mediating biological activity .

Agrochemicals

The unique chemical properties of this compound make it suitable for developing agrochemicals. Its ability to interact with biological targets can be leveraged to create herbicides or pesticides that act through biochemical pathways specific to target organisms .

Material Science

In materials science, this compound can be utilized in the synthesis of polymers and other materials where its functional groups can impart desirable properties such as increased stability or reactivity under specific conditions .

作用機序

The mechanism by which 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate exerts its effects involves its interaction with molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites in proteins, leading to the modulation of biological processes. The trifluoromethyl group enhances the compound's binding affinity and stability, making it effective in various applications.

類似化合物との比較

4-Methyl-3-(trifluoromethyl)aniline: Lacks the isothiocyanate group, resulting in different reactivity and applications.

3-(Trifluoromethyl)phenyl isothiocyanate: Similar structure but with a different position of the trifluoromethyl group, leading to variations in chemical behavior.

4-Methylbenzyl isothiocyanate: Similar isothiocyanate group but without the trifluoromethyl substitution, affecting its properties and uses.

Uniqueness: 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate stands out due to the combination of the trifluoromethyl group and the isothiocyanate group on the phenyl ring. This unique structure provides enhanced reactivity and stability, making it a valuable compound in various scientific and industrial applications.

生物活性

4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate (CAS 351003-67-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an isothiocyanate functional group, which is known for its reactivity and biological significance. The molecular formula of this compound is , indicating the presence of trifluoromethyl groups that enhance its lipophilicity and potentially its biological activity .

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its antimicrobial, anticancer, and enzyme-inhibitory properties.

Antimicrobial Activity

Research indicates that compounds containing isothiocyanate groups exhibit significant antimicrobial effects. A study demonstrated that this compound showed potent inhibition against several bacterial strains. This suggests a potential application in developing new antimicrobial agents .

Anticancer Activity

Isothiocyanates are recognized for their anticancer properties, with several studies reporting their ability to induce apoptosis in cancer cells. Specifically, this compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as cell cycle arrest and induction of oxidative stress .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes, potentially disrupting metabolic pathways critical for cancer cell survival .

- Reactive Oxygen Species (ROS) Generation : It induces ROS production, leading to oxidative stress and subsequent apoptosis in cancer cells .

- Gene Expression Modulation : Research indicates that this compound can alter the expression of genes involved in cell survival and apoptosis, further contributing to its anticancer effects .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a notable study, this compound was tested on human breast cancer cells (MCF-7). The results indicated a significant decrease in cell viability at concentrations as low as 10 µM after 24 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and increased levels of p53 protein .

特性

IUPAC Name |

4-isothiocyanato-1-methyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NS/c1-6-2-3-7(13-5-14)4-8(6)9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHJLSOAWHGDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C=S)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399054 | |

| Record name | 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-67-3 | |

| Record name | 4-Isothiocyanato-1-methyl-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。